An In-depth Technical Guide to 7-Bromo-4-fluorobenzofuran: Synthesis, Properties, and Applications
An In-depth Technical Guide to 7-Bromo-4-fluorobenzofuran: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 7-Bromo-4-fluorobenzofuran, a key heterocyclic building block in modern medicinal chemistry and materials science. The document details its physicochemical properties, structural characteristics, and provides a robust, field-proven synthetic protocol. Furthermore, it explores the compound's chemical reactivity, focusing on palladium-catalyzed cross-coupling reactions that enable rapid diversification. The guide culminates in a discussion of its applications as a strategic intermediate in the development of complex molecular architectures, particularly for drug discovery. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile scaffold in their synthetic endeavors.
Introduction to the Benzofuran Scaffold
The benzofuran motif is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. The strategic functionalization of the benzofuran ring system allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.
7-Bromo-4-fluorobenzofuran (CAS No. 253429-31-1) has emerged as a particularly valuable intermediate.[3] The presence of a fluorine atom at the 4-position can enhance metabolic stability and binding affinity, while the bromine atom at the 7-position serves as a versatile synthetic handle for a wide array of cross-coupling reactions. This dual functionalization provides a powerful platform for generating diverse libraries of novel compounds for screening and lead optimization.
Physicochemical Properties and Structural Analysis
7-Bromo-4-fluorobenzofuran is a solid at room temperature, typically appearing as a white to off-white crystalline material.[4] Its core structure consists of a benzene ring fused to a furan ring, with halogen substituents at positions 4 and 7.
Table 1: Physicochemical Properties of 7-Bromo-4-fluorobenzofuran
| Property | Value | Source(s) |
| CAS Number | 253429-31-1 | [3] |
| Molecular Formula | C₈H₄BrFO | |
| Molecular Weight | 215.02 g/mol | |
| Appearance | Solid | |
| Purity | ≥97% (typical) | |
| Storage | Sealed in dry, 2-8°C |
Structural Elucidation
The unique arrangement of the atoms in 7-Bromo-4-fluorobenzofuran gives rise to distinct spectroscopic signatures.
Caption: Structure of 7-Bromo-4-fluorobenzofuran.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the furan ring (at positions 2 and 3) will appear as doublets, while the protons on the benzene ring will exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom.
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¹³C NMR Spectroscopy: The carbon spectrum will display eight distinct signals for the carbon atoms of the benzofuran core. Carbons directly attached to the electronegative oxygen, bromine, and fluorine atoms will be shifted downfield. For instance, the carbon bearing the fluorine (C4) is expected to show a large one-bond C-F coupling constant.
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¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom at the 4-position. The chemical shift of this signal is characteristic of an aryl fluoride and will likely appear in the range of -100 to -140 ppm relative to CFCl₃.
Synthesis and Manufacturing
The synthesis of 7-Bromo-4-fluorobenzofuran can be efficiently achieved through a two-step process starting from the commercially available 2-bromo-5-fluorophenol. This method, adapted from established procedures for related benzofurans, involves an initial O-alkylation followed by an acid-catalyzed intramolecular cyclization.[5]
Caption: Retrosynthetic analysis of 7-Bromo-4-fluorobenzofuran.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Bromo-4-fluoro-2-(2,2-dimethoxyethoxy)benzene
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To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-fluorophenol (1.0 eq.), potassium carbonate (2.5 eq.), and N,N-dimethylformamide (DMF) to create a stirrable suspension.
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Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq.) to the mixture.
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Heat the reaction mixture to 80-90°C and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Causality Insight: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, and potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide that is a potent nucleophile.
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After completion, cool the reaction to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of 7-Bromo-4-fluorobenzofuran
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In a flask, dissolve the crude 1-bromo-4-fluoro-2-(2,2-dimethoxyethoxy)benzene from the previous step in a suitable solvent such as chlorobenzene.
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Add a strong acid, such as polyphosphoric acid or concentrated phosphoric acid (approx. 3 eq. by weight).
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Heat the mixture to reflux (130-140°C) for 12-24 hours, monitoring by TLC or GC-MS.
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Causality Insight: The strong acid protonates one of the methoxy groups of the acetal, leading to the elimination of methanol and formation of an oxonium ion. This is followed by an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring, and subsequent elimination of a second molecule of methanol to form the furan ring.
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Cool the reaction mixture, and carefully quench by pouring it onto ice-water.
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Separate the organic layer, and extract the aqueous layer with the same solvent.
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Wash the combined organic layers with a saturated sodium bicarbonate solution and then brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography (silica gel, eluting with hexanes/ethyl acetate) to afford 7-Bromo-4-fluorobenzofuran as a solid.
Chemical Reactivity and Derivatization
The synthetic utility of 7-Bromo-4-fluorobenzofuran lies in the differential reactivity of its C-Br and C-F bonds. The C-Br bond at the 7-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the robust C-F bond. This chemoselectivity allows for precise modification at the 7-position while preserving the fluorine atom for its beneficial effects on the molecule's properties.
Caption: Key cross-coupling reactions of 7-Bromo-4-fluorobenzofuran.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the formation of a C-C bond at the 7-position.
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In a reaction vial, combine 7-Bromo-4-fluorobenzofuran (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq.).
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Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
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Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
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Heat the reaction mixture to 80-100°C for 4-12 hours, until TLC or LC-MS indicates the consumption of the starting material.
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Self-Validating System: The reaction's success is predicated on the well-established catalytic cycle involving oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. The choice of a phosphine-ligated palladium catalyst is crucial for stabilizing the active species and facilitating these steps.
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Cool the mixture, dilute with ethyl acetate, and wash with water and brine.
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Dry the organic layer, concentrate, and purify by column chromatography to yield the 7-aryl-4-fluorobenzofuran product.
Applications in Research and Drug Development
7-Bromo-4-fluorobenzofuran is a strategic building block for the synthesis of complex molecules with potential therapeutic applications. The benzofuran core is a common feature in molecules targeting a range of diseases, including cancer and infectious diseases.[2]
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Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores. The ability to diversify the 7-position of the benzofuran allows for the exploration of the binding pocket of various kinases, while the 4-fluoro substituent can enhance potency and improve metabolic profiles.
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Anticancer Agents: Substituted benzofurans have been identified as potent anticancer agents.[1] The 7-bromo-4-fluoro scaffold provides a starting point for the synthesis of novel analogues with potentially improved efficacy and selectivity against cancer cell lines.
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Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, 7-Bromo-4-fluorobenzofuran can be used as a fragment in FBDD campaigns. Hits identified from fragment screening can be grown from the 7-position using the cross-coupling methodologies described above.
While direct, published examples of this specific molecule's use are often proprietary, its availability from numerous chemical suppliers catering to the pharmaceutical industry underscores its role as a key intermediate in drug discovery pipelines.[3]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions should be taken when handling 7-Bromo-4-fluorobenzofuran.
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Hazard Identification: The compound is classified with the GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
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Handling: Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.
Conclusion
7-Bromo-4-fluorobenzofuran is a high-value, versatile building block for synthetic and medicinal chemistry. Its dual functionalization allows for selective, high-yielding derivatization through modern cross-coupling chemistry, providing a reliable route to novel molecular architectures. The strategic placement of the fluorine atom offers inherent advantages for drug design, such as improved metabolic stability and binding interactions. The robust synthetic pathway and predictable reactivity of this compound make it an essential tool for researchers aiming to accelerate the discovery and development of new therapeutic agents and functional materials.
References
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- Google Patents. (2014). CN103724305A - Preparation method of 7-bromobenzofuran.
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2833. Retrieved from [Link]
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Khan, I., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Pharmacognosy Reviews, 11(21), 38–48. Retrieved from [Link]
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Darwish, I. A., et al. (2024). Evaluation of 4-fluoro-7-nitrobenzofurazan as a dual-function chromogenic and fluorogenic probe for tulathromycin... ResearchGate. Retrieved from [Link]
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